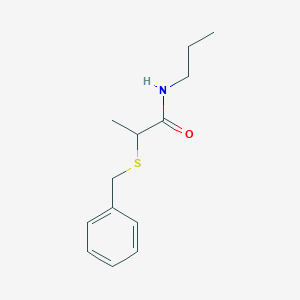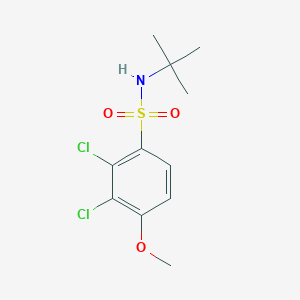
2-(benzylsulfanyl)-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfanyl)-N-propylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BZP, and it belongs to the class of psychoactive substances that have stimulant effects. BZP is a synthetic compound that was first synthesized in the 1970s, and it has been studied extensively for its pharmacological properties.
作用機序
BZP works by increasing the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. BZP acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in the levels of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects. Some of the effects of BZP include increased heart rate, blood pressure, and body temperature. BZP also increases the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and arousal.
実験室実験の利点と制限
One of the main advantages of BZP is its ability to increase the levels of dopamine in the brain, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using BZP in lab experiments is its potential for abuse and addiction.
将来の方向性
There are several future directions for the study of BZP. One area of research is the development of BZP analogs that have improved pharmacological properties and reduced potential for abuse. Another area of research is the study of the long-term effects of BZP on the brain and the body. Additionally, BZP could be studied for its potential use in the treatment of other neurological and psychiatric disorders, such as addiction and schizophrenia.
Conclusion:
In conclusion, 2-(benzylsulfanyl)-N-propylpropanamide is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. BZP has been studied for its ability to increase the levels of dopamine in the brain, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. While there are limitations to using BZP in lab experiments, the future directions for the study of BZP are promising and could lead to the development of new treatments for neurological and psychiatric disorders.
合成法
The synthesis of BZP involves the reaction of propylamine with benzyl mercaptan in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form BZP. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
BZP has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BZP is in the treatment of Parkinson's disease. BZP has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is deficient in Parkinson's disease. BZP has also been studied for its potential use as an antidepressant and anxiolytic.
特性
分子式 |
C13H19NOS |
|---|---|
分子量 |
237.36 g/mol |
IUPAC名 |
2-benzylsulfanyl-N-propylpropanamide |
InChI |
InChI=1S/C13H19NOS/c1-3-9-14-13(15)11(2)16-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15) |
InChIキー |
QHFSCROFXVILHT-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(C)SCC1=CC=CC=C1 |
正規SMILES |
CCCNC(=O)C(C)SCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide](/img/structure/B296870.png)
![2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296873.png)
![N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296875.png)
![N-(2-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296877.png)
![Ethyl 2-({[3-fluoro(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B296879.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-ethoxypropyl)benzamide](/img/structure/B296880.png)
![N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296881.png)
![N-butyl-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296882.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B296884.png)
![1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B296885.png)
![N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296886.png)
![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296888.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296889.png)